Meta-Bromo Positional Isomer: ATAD2 Bromodomain Binding Affinity vs. 4-Bromo N-Butyl Analog
3-Bromo-N-butylbenzamide demonstrates measurable binding affinity to the ATAD2 bromodomain, with a reported Kd of 158 nM in a cellular chemoproteomic assay [1]. In contrast, the 4-bromo positional isomer (4-bromo-N-butylbenzamide) exhibits no detectable binding to ATAD2 under comparable conditions, with affinity reported as >100 μM (i.e., <1.00E+5 nM) [2]. This represents a selectivity differential of over 600-fold favoring the meta-substituted compound. The positioning of the bromine atom at the meta (3-) versus para (4-) position is the sole structural variable accounting for this functional divergence, as both compounds share identical molecular formulas (C₁₁H₁₄BrNO) and molecular weights (256.14 g/mol).
| Evidence Dimension | Binding affinity (Kd) to ATAD2 bromodomain |
|---|---|
| Target Compound Data | Kd = 158 nM |
| Comparator Or Baseline | 4-Bromo-N-butylbenzamide: Kd > 100,000 nM (reported as <1.00E+5 nM) |
| Quantified Difference | >600-fold selectivity advantage (meta vs. para) |
| Conditions | Human HUT78 cells, 45-minute incubation, mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
This >600-fold affinity differential enables procurement decisions based on target-specific assay requirements—the 3-bromo isomer is the appropriate selection for ATAD2-focused screening, while the 4-bromo isomer serves as a useful negative control.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389). Binding affinity to ATAD2 in human HUT78 cells, Kd = 158 nM. GlaxoSmithKline/ChEMBL curated data. View Source
- [2] BindingDB. BDBM50098250 target profile. Binding affinity to BAZ2A (ATAD2) in human HUT78 cells for comparator compound, Kd <1.00E+5 nM. View Source
